molecular formula C7H3ClN2O4S B2809472 2-Cyano-5-nitrobenzene-1-sulfonyl chloride CAS No. 1314977-09-7

2-Cyano-5-nitrobenzene-1-sulfonyl chloride

Cat. No.: B2809472
CAS No.: 1314977-09-7
M. Wt: 246.62
InChI Key: HNLWIJONFQGUCK-UHFFFAOYSA-N
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Description

Significance and Structural Context of 2-Cyano-5-nitrobenzene-1-sulfonyl Chloride in Organic Chemistry

This compound is a polysubstituted aromatic compound featuring three distinct functional groups: a sulfonyl chloride (-SO₂Cl), a nitro group (-NO₂), and a cyano group (-CN) attached to a benzene (B151609) ring. This specific arrangement of substituents makes it a molecule of significant interest in synthetic organic chemistry. The sulfonyl chloride group is a highly reactive functional group, serving as a precursor for the synthesis of sulfonamides and sulfonate esters. The presence of two strong electron-withdrawing groups, nitro and cyano, renders the aromatic ring highly electron-deficient, which profoundly influences its reactivity. This trifunctional nature positions the compound as a potentially versatile building block for the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science, where precise control over electronic and steric properties is crucial.

Overview of Electron-Withdrawing Group Effects in Aromatic Systems (Cyano and Nitro)

The chemical behavior of this compound is largely dictated by the powerful electron-withdrawing effects of the cyano and nitro groups. Both groups decrease the electron density of the aromatic ring through two primary mechanisms:

Inductive Effect: Due to the high electronegativity of the nitrogen and oxygen atoms, both the nitro and cyano groups pull electron density away from the benzene ring through the sigma bond framework.

Resonance Effect: Both groups can delocalize the pi-electrons of the aromatic ring onto themselves, further decreasing electron density on the ring. This effect is particularly pronounced at the ortho and para positions relative to the substituent.

The combined presence of the -NO₂, -CN, and -SO₂Cl groups makes the benzene ring exceptionally electron-poor. This deactivation of the ring makes it less susceptible to electrophilic aromatic substitution. Conversely, this severe electron deficiency activates the ring toward nucleophilic aromatic substitution (SNAr), a reaction pathway that is typically difficult for unsubstituted benzene.

Historical Development and Contemporary Relevance of Substituted Aryl Sulfonyl Chlorides

Aryl sulfonyl chlorides are a class of organic compounds with a long and significant history in chemistry. Their prominence rose dramatically in the 1930s with the discovery of sulfonamide-based antibiotics, famously known as "sulfa drugs," which were synthesized from sulfonyl chloride precursors. This marked one of the first major successes in modern chemotherapy and established aryl sulfonyl chlorides as vital intermediates in pharmaceutical development.

In contemporary organic synthesis, their relevance endures. They are routinely used for the following:

Synthesis of Sulfonamides: The reaction of sulfonyl chlorides with primary or secondary amines is a robust and widely used method to form sulfonamides, a functional group present in a vast array of modern drugs, including diuretics, anti-diabetic agents, and anticonvulsants. chemicalbook.com

Synthesis of Sulfonate Esters: Reaction with alcohols yields sulfonate esters, which are excellent leaving groups in nucleophilic substitution reactions.

Protecting Groups: Certain substituted sulfonyl chlorides, such as 2-nitrobenzenesulfonyl chloride (nosyl chloride), are used as protecting groups for amines due to their stability and selective cleavage conditions. ontosight.ai

Substituted aryl sulfonyl chlorides like the title compound offer chemists the ability to fine-tune the steric and electronic properties of reagents for specific synthetic challenges.

Scope and Objectives of Research on this compound

While this specific isomer is not extensively documented in publicly available literature, the objectives for research on a novel compound with this structure would be clear. uni.lu The primary goals would include:

Synthesis and Characterization: Developing an efficient synthetic route to produce this compound and fully characterizing the compound using modern analytical techniques such as NMR spectroscopy, IR spectroscopy, mass spectrometry, and X-ray crystallography.

Reactivity Profiling: Investigating its reactions with a diverse range of nucleophiles, such as amines, alcohols, and thiols, to synthesize novel libraries of sulfonamides, sulfonate esters, and thioesters. The resulting compounds could then be screened for potential biological activity.

Mechanistic Studies: Exploring its potential in nucleophilic aromatic substitution reactions, where the highly activated ring might allow for the displacement of one of the substituents under specific conditions.

Application as a Building Block: Utilizing the compound as a starting material in multi-step syntheses to construct complex target molecules for applications in pharmaceuticals or advanced materials.

Physicochemical Properties

The following table summarizes key physicochemical properties for this compound. Note that much of the available data is computationally predicted due to the limited experimental literature on this specific isomer.

PropertyValueSource
IUPAC Name 2-cyano-5-nitrobenzenesulfonyl chloridePubChemLite uni.lu
Molecular Formula C₇H₃ClN₂O₄SPubChemLite uni.lu
Molecular Weight 246.63 g/mol Biosynth biosynth.com
Monoisotopic Mass 245.95021 DaPubChemLite uni.lu
SMILES C1=CC(=C(C=C1N+[O-])S(=O)(=O)Cl)C#NPubChemLite uni.lu
InChI Key HNLWIJONFQGUCK-UHFFFAOYSA-NPubChemLite uni.lu
XlogP (Predicted) 1.5PubChemLite uni.lu

Spectroscopic and Crystallographic Data

Full experimental characterization is essential for confirming the structure and purity of a chemical compound. For this compound, this would involve the following analyses.

Data TypeDescription
¹H NMR Expected to show signals in the aromatic region corresponding to the three protons on the benzene ring. The chemical shifts and coupling patterns would be indicative of their relative positions.
¹³C NMR Would show distinct signals for each of the seven carbon atoms in the molecule, including the nitrile carbon and the six aromatic carbons, with chemical shifts influenced by the attached functional groups.
Infrared (IR) Characteristic absorption bands would be expected for the C≡N (nitrile), NO₂ (nitro), and S=O (sulfonyl chloride) functional groups.
Mass Spectrometry Would confirm the molecular weight and provide fragmentation patterns useful for structural elucidation. Predicted collision cross-section values are available. uni.lu
X-ray Crystallography If a suitable single crystal can be grown, this technique would provide definitive proof of the molecular structure, including bond lengths, bond angles, and the precise arrangement of atoms.

Note: Specific experimental spectroscopic and crystallographic data for this compound are not available in the reviewed literature.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-cyano-5-nitrobenzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClN2O4S/c8-15(13,14)7-3-6(10(11)12)2-1-5(7)4-9/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNLWIJONFQGUCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1314977-09-7
Record name 2-cyano-5-nitrobenzene-1-sulfonyl chloride
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Synthetic Methodologies for 2 Cyano 5 Nitrobenzene 1 Sulfonyl Chloride and Analogous Structures

Direct Sulfonylation Approaches

Direct sulfonylation involves the introduction of a chlorosulfonyl group (-SO₂Cl) onto an aromatic ring that already contains the cyano and nitro substituents, or more commonly, the introduction of the sulfonyl chloride group onto a nitrobenzene (B124822) derivative followed by other modifications.

The direct chlorosulfonation of nitro-substituted aromatic compounds is a classical and widely used method for preparing nitrobenzene sulfonyl chlorides. google.com This electrophilic aromatic substitution reaction typically employs chlorosulfonic acid (ClSO₃H) as both the sulfonating agent and the solvent. rsc.org For a precursor like 3-nitrobenzonitrile, the electron-withdrawing nature of both the nitro and cyano groups deactivates the aromatic ring, making the substitution reaction challenging and often requiring harsh conditions such as elevated temperatures. google.com

The reaction proceeds by the electrophilic attack of the sulfur trioxide moiety (from chlorosulfonic acid) on the aromatic ring. The directing effects of the existing substituents are crucial for the regiochemical outcome. In the case of 3-nitrobenzonitrile, both the cyano group and the nitro group are meta-directors. This would theoretically direct the incoming sulfonyl chloride group to the positions ortho and para to the cyano group, and ortho to the nitro group, which could lead to a mixture of isomers, making the synthesis of the desired 2-cyano-5-nitro isomer complex via this specific starting material.

A more general approach involves the chlorosulfonation of nitrobenzene itself. The reaction with chlorosulfonic acid typically yields a mixture of nitrobenzene sulfonyl chlorides, with the meta-isomer being a significant product. google.com

To mitigate the harsh conditions required for the chlorosulfonation of deactivated rings and to improve yields and purity, various catalytic systems and additives have been developed. Acylating agents and sulfonation auxiliaries can enhance the reaction efficiency, reduce the required amount of chlorosulfonic acid, and lower the reaction temperature and time. google.com

A patented method describes the use of an acylating agent, such as phosphorus pentoxide (P₂O₅), in conjunction with a sulfonation auxiliary like ammonium (B1175870) sulfate (B86663), ammonium chloride, or sulfamic acid. google.com These additives facilitate the reaction, leading to higher yields and purity of the resulting nitrobenzene sulfonyl chloride. The reaction pressure is typically atmospheric, with temperatures ranging from 20-130°C and reaction times between 3 and 16 hours. google.com The use of these auxiliaries makes the process more cost-effective and reduces environmental pollution by minimizing the consumption of chlorosulfonic acid. google.com

Table 1: Effect of Auxiliaries on Chlorosulfonation of Nitrobenzene

Raw Material (1 mole)Chlorosulfonic Acid (moles)Acylating Agent (P₂O₅) (moles)Sulfonation Auxiliary (moles)TemperatureTime (hours)Key AdvantageReference
Nitrobenzene2.00.750.001120°C8Reduced reagent consumption google.com
o-Nitrochlorobenzene5.00.050.3130°C16Applicable to other derivatives google.com

Nitration Strategies on Precursor Sulfonyl Chlorides

An alternative synthetic route involves the nitration of a pre-formed sulfonyl chloride. For the target molecule, this would entail the synthesis of 2-cyanobenzene-1-sulfonyl chloride followed by a regioselective nitration step.

The nitration of substituted benzenes is a cornerstone of electrophilic aromatic substitution. masterorganicchemistry.com The regioselectivity is governed by the electronic properties of the substituents already present on the ring. Both the sulfonyl chloride (-SO₂Cl) and cyano (-CN) groups are strongly deactivating and meta-directing. Therefore, in the nitration of 2-cyanobenzene-1-sulfonyl chloride, the incoming nitro group would be directed to the position meta to both groups, which corresponds to the C5 position, yielding the desired 2-cyano-5-nitrobenzene-1-sulfonyl chloride.

Conventional nitration is often achieved using a mixture of concentrated nitric acid and sulfuric acid (mixed acid). masterorganicchemistry.comwikipedia.org The active electrophile in this reaction is the nitronium ion (NO₂⁺), generated by the protonation of nitric acid by the stronger sulfuric acid. masterorganicchemistry.com

For deactivated substrates, achieving high para-selectivity can be challenging. Research into the nitration of benzonitrile (B105546) has shown that using a system of nitric acid, an acid anhydride (B1165640) (like trifluoroacetic anhydride), and a zeolite catalyst can significantly influence the isomer distribution. cardiff.ac.uk This system can produce quantitative yields of nitrobenzonitriles with an increased proportion of the para-isomer compared to traditional methods, and notably, no formation of the ortho-isomer. cardiff.ac.uk Such tailored protocols could be adapted for the regioselective nitration of sulfonyl chloride precursors.

Table 2: Regioselective Nitration Systems for Deactivated Benzenes

SubstrateNitrating SystemCatalystKey OutcomeReference
BenzonitrileHNO₃ / Trifluoroacetic AnhydrideZeolite HβQuantitative yield, increased para-selectivity (up to 33%) cardiff.ac.uk
Substituted BenzenesMixed Acid (HNO₃ / H₂SO₄)NoneStandard method, forms nitronium ion (NO₂⁺) masterorganicchemistry.com
Aryl Sulfides90% HNO₃ in H₂SO₄NoneSimple mononitration, requires cooling (10-30°C) google.com

The purification of the final nitrated sulfonyl chloride product is critical to remove unreacted starting materials, isomeric byproducts, and acidic residues from the nitrating mixture. A common procedure involves quenching the reaction mixture by pouring it into ice water, which precipitates the crude organic product. google.com The solid can then be collected by filtration.

Further purification can be achieved through several methods:

Extraction: The crude product can be extracted into a water-immiscible organic solvent such as dichloromethane (B109758) or ethyl acetate. The organic layer is then washed with water and brine to remove residual acids, dried over an agent like sodium sulfate or magnesium sulfate, and evaporated to yield the product. google.comtcichemicals.com

Recrystallization: This is a highly effective method for purifying solid compounds. A suitable solvent system, such as ethyl acetate/hexane, can be used to recrystallize the crude product, yielding high-purity crystals. tcichemicals.com

Acid Scrubbing: A specialized technique for purifying organosulfonyl chlorides involves scrubbing the crude liquid product with a concentrated aqueous solution of hydrochloric acid. This can be followed by stripping under reduced pressure to remove volatile impurities. google.com

Oxidative Chlorination from Sulfur-Containing Precursors

A versatile and modern approach to synthesizing sulfonyl chlorides involves the direct oxidative chlorination of various sulfur-containing precursors, such as thiols, disulfides, or thioethers. nih.govlookchem.com This strategy avoids the often harsh conditions of direct chlorosulfonation and can be highly efficient. For the synthesis of this compound, the corresponding precursor would be 2-cyano-5-nitrobenzenethiol or its disulfide derivative.

Numerous reagent systems have been developed for this transformation, offering mild conditions, short reaction times, and high yields. organic-chemistry.orgorganic-chemistry.org

Hydrogen Peroxide (H₂O₂)-Based Systems: The combination of hydrogen peroxide with a chlorine source is a powerful method. For instance, H₂O₂ in the presence of zirconium tetrachloride (ZrCl₄) or thionyl chloride (SOCl₂) can convert thiols and disulfides to their corresponding sulfonyl chlorides with excellent yields and very short reaction times, often at room temperature. organic-chemistry.orgorganic-chemistry.org

N-Chlorinated Reagents: Reagents like N-chlorosuccinimide (NCS) can be used for oxidative chlorination. researchgate.net

Other Chlorinating Oxidants: 2,4-Dichloro-5,5-dimethylhydantoin (DCDMH) has been identified as a mild and efficient reagent for the direct conversion of various sulfur compounds (thiols, disulfides, benzylic sulfides) to arenesulfonyl chlorides in good to excellent yields. lookchem.com

These methods are often chemoselective and tolerate a wide range of functional groups, making them attractive for the synthesis of complex molecules. lookchem.comorganic-chemistry.org The purification typically involves a simple aqueous workup, and the resulting sulfonyl chloride is often pure enough for subsequent reactions without further purification. lookchem.com

Table 3: Reagents for Oxidative Chlorination of Sulfur Precursors

Reagent SystemPrecursor TypeConditionsAdvantagesReference
H₂O₂ / ZrCl₄Thiols, DisulfidesAcetonitrile, Room Temp, ~1 minExcellent yields, very fast, mild conditions organic-chemistry.org
H₂O₂ / SOCl₂ThiolsRoom Temp, ~1 minHigh reactivity, excellent purity organic-chemistry.org
2,4-Dichloro-5,5-dimethylhydantoin (DCDMH)Thiols, Disulfides, Benzylic SulfidesMild conditionsBroad substrate scope, good yields, simple workup lookchem.com
NH₄NO₃ / HCl / O₂ThiolsAqueous HClEnvironmentally benign, metal-free rsc.org

Conversion of Aryl Thiols and Disulfides to Sulfonyl Chlorides

A fundamental approach to synthesizing aryl sulfonyl chlorides involves the oxidative chlorination of aryl thiols and their corresponding disulfides. This transformation is a direct and effective method for introducing the sulfonyl chloride moiety onto an aromatic ring. The general mechanism proceeds through the oxidation of the sulfur species, followed by chlorination to yield the desired product.

The reaction typically employs a combination of an oxidizing agent and a chlorinating agent. A common and highly reactive reagent system for this direct oxidative conversion is a mixture of hydrogen peroxide (H₂O₂) and thionyl chloride (SOCl₂). organic-chemistry.orgnih.gov This process is known for its efficiency, high yields, and very short reaction times under mild, room temperature conditions. organic-chemistry.org The mechanism is believed to involve the intermediate formation of disulfides from thiols, which are then further oxidized and chlorinated. organic-chemistry.org This method's advantages include its cost-effectiveness and minimal byproduct formation. organic-chemistry.org

Examination of Oxidizing and Chlorinating Reagents (e.g., Zirconium(IV) Chloride)

Various reagent systems have been developed to optimize the conversion of thiols and disulfides to sulfonyl chlorides. The selection of these reagents is critical as it influences reaction efficiency, substrate scope, and functional group tolerance. While the H₂O₂-SOCl₂ system is effective, other combinations have been explored to enhance the methodology. organic-chemistry.orgresearchgate.net

One notable system utilizes Zirconium(IV) chloride (ZrCl₄) in conjunction with hydrogen peroxide. researchgate.netcolab.ws This combination serves as a new and efficient reagent for the conversion of thiols and disulfides, ultimately leading to sulfonyl chlorides which can then be converted to other derivatives like sulfonamides. colab.ws The protocol is characterized by excellent product yields and extremely fast reactions at room temperature. researchgate.net The use of reagents like ZrCl₄ highlights the ongoing research into developing milder and more selective methods for this important transformation. researchgate.netcolab.ws Other systems, such as titanium tetrachloride (TiCl₄) with H₂O₂, have also been reported for the oxidative chlorination of thiols. researchgate.net

Table 1: Reagent Systems for Oxidative Chlorination of Thiols/Disulfides

Oxidizing Agent Chlorinating Agent/Additive Key Advantages
Hydrogen Peroxide (H₂O₂) Thionyl Chloride (SOCl₂) Highly reactive, excellent yields, very short reaction times. organic-chemistry.orgnih.gov
Hydrogen Peroxide (H₂O₂) Zirconium(IV) Chloride (ZrCl₄) Efficient, excellent yields, extremely fast reactions. researchgate.netcolab.ws
Hydrogen Peroxide (H₂O₂) Titanium Tetrachloride (TiCl₄) Good to excellent yields, short reaction times, cost-effective. researchgate.net

Photocatalytic and Transition-Metal-Free Synthesis Methods

In recent years, visible-light photocatalysis has emerged as a powerful tool in synthetic chemistry, offering sustainable alternatives to traditional methods. nih.govacs.org These techniques allow for the promotion of diverse organic reactions under mild conditions, often avoiding the need for harsh reagents or transition metals. nih.govmdpi.com

Formation from Arenediazonium Salts

A significant advancement in sulfonyl chloride synthesis is the photocatalytic conversion of arenediazonium salts. nih.gov This approach serves as a sustainable alternative to the classic Meerwein chlorosulfonylation, which typically relies on copper catalysts. nih.govacs.org In this method, arenediazonium salts, which are readily prepared from the corresponding aromatic amines through diazotization, react to form the target sulfonyl chloride. acs.orglumenlearning.com

A notable example involves the use of a heterogeneous, transition-metal-free photocatalyst, potassium poly(heptazine imide) (K-PHI). nih.govacs.org This carbon nitride-based material mediates the synthesis of sulfonyl chlorides from arenediazonium salts under visible light irradiation at room temperature, achieving yields between 50-95%. nih.govacs.org The necessary sulfur dioxide (SO₂) and chloride (Cl⁻) sources can be conveniently generated in situ from the reaction of thionyl chloride and water. acs.org

Compatibility with Cyano and Nitro Functional Groups in Photocatalysis

A key advantage of modern photocatalytic methods is their high functional group tolerance. nih.govacs.org The synthesis of a complex molecule like this compound, which bears two strong electron-withdrawing groups, requires a method that does not interfere with these functionalities.

The K-PHI photocatalyst system has demonstrated high tolerance toward a wide array of functional groups, explicitly including both nitro and cyano groups. nih.govacs.orgacs.org This compatibility makes it a highly suitable method for the synthesis of electron-deficient compounds like this compound. nih.govacs.org Similarly, other advanced, copper-free Sandmeyer-type reactions for synthesizing related sulfonyl fluorides have also shown excellent compatibility with cyano and nitro functionalities, underscoring the robustness of these modern radical-based approaches for accessing highly functionalized aromatic sulfonyl halides. sci-hub.se

Table 2: Features of K-PHI Photocatalytic Synthesis of Sulfonyl Chlorides

Feature Description
Starting Material Arenediazonium Salts. nih.govacs.org
Catalyst Potassium Poly(heptazine imide) (K-PHI) (Heterogeneous, Transition-Metal-Free). nih.govacs.org
Reaction Conditions Visible light irradiation, room temperature. nih.gov
Functional Group Tolerance High, including halides, esters, and specifically nitro and cyano groups. nih.govacs.orgacs.org
Sustainability Avoids transition metals, utilizes a recyclable heterogeneous catalyst. acs.org

Synthetic Challenges and Optimization Strategies for this compound

The synthesis of this compound presents specific challenges due to the presence of the electron-withdrawing nitro and cyano groups. Traditional synthetic methods, such as those involving harsh oxidative chlorination, often have limited functional group tolerance and can lead to undesired side reactions or decomposition of the starting material or product. acs.org The strong activating nature of these groups can also influence the reactivity of the aromatic ring and the stability of reaction intermediates.

Optimization strategies, therefore, gravitate towards the adoption of milder and more selective synthetic methodologies. The photocatalytic, transition-metal-free synthesis from the corresponding arenediazonium salt represents a significant optimization strategy. nih.govacs.org This approach directly addresses the primary challenge of functional group compatibility. nih.gov By operating under mild, room temperature conditions with visible light, it minimizes the risk of side reactions associated with the nitro and cyano moieties. nih.govacs.org

Further optimization for this specific target compound would involve fine-tuning the parameters of the chosen method. For instance, in the photocatalytic approach, this could include adjusting the catalyst loading, light intensity, and the concentration of reagents to maximize the yield and purity of this compound. For more traditional routes, such as the chlorosulfonation of nitrobenzene derivatives, optimization often involves careful control of reaction temperature, the molar ratios of reagents like chlorosulfonic acid, and the use of sulfonation assistants or acylating agents to improve yield and purity while minimizing byproducts. google.com Post-reaction workup, including controlled hydrolysis, crystallization, and drying, is also a critical area for process optimization. google.com

Reactivity Profiles and Mechanistic Investigations of 2 Cyano 5 Nitrobenzene 1 Sulfonyl Chloride

Nucleophilic Substitution Reactions at the Sulfonyl Chloride Center

The sulfonyl chloride group is the primary site for nucleophilic attack in 2-cyano-5-nitrobenzene-1-sulfonyl chloride. This reactivity is fundamental to its application in synthesizing a wide array of derivatives, most notably sulfonate esters and sulfonamides.

Formation of Sulfonate Esters and Sulfonamides

The reaction of this compound with alcohols or phenols in the presence of a base leads to the formation of sulfonate esters. Similarly, its reaction with primary or secondary amines yields the corresponding sulfonamides. ekb.egucl.ac.ukcbijournal.com These reactions are classic examples of nucleophilic acyl substitution, where the nucleophile (an alcohol, phenol, or amine) attacks the electrophilic sulfur atom of the sulfonyl chloride. The presence of a base, such as pyridine (B92270) or triethylamine, is crucial to neutralize the hydrochloric acid byproduct and drive the reaction to completion. ekb.egcbijournal.com

The general synthetic route for sulfonamides involves the reaction of a primary or secondary amine with a sulfonyl chloride. cbijournal.com While this method is effective, the reactivity of the amine can vary depending on the groups attached to it. cbijournal.com

Reactant 1Reactant 2Product TypeReference
This compoundAlcohol/PhenolSulfonate Ester ucl.ac.uk
This compoundPrimary/Secondary AmineSulfonamide ekb.egcbijournal.com

Reactivity with Diverse Nucleophiles

Beyond alcohols and amines, this compound reacts with a variety of other nucleophiles. These include thiols to form thiosulfonates and various carbon and heteroatom nucleophiles, expanding its synthetic utility. The powerful electron-withdrawing effects of the cyano and nitro groups enhance the electrophilicity of the sulfonyl sulfur, making it highly susceptible to nucleophilic attack. The presence of these deactivating groups on the aromatic ring makes the sulfonyl chloride a potent sulfonating agent.

Electrophilic Aromatic Substitution on the Benzene (B151609) Ring Scaffold

While the sulfonyl chloride group is highly reactive towards nucleophiles, the aromatic ring itself can undergo electrophilic aromatic substitution, albeit under specific conditions. The regiochemical outcome of such reactions is dictated by the combined directing effects of the existing substituents.

Directing Effects of Cyano, Nitro, and Sulfonyl Chloride Groups

All three substituents on the benzene ring—cyano (-CN), nitro (-NO2), and sulfonyl chloride (-SO2Cl)—are strong electron-withdrawing groups. libretexts.orgquora.com Consequently, they are all deactivating groups, meaning they decrease the rate of electrophilic aromatic substitution compared to benzene. libretexts.org Furthermore, they are all meta-directors, guiding incoming electrophiles to the positions meta to themselves. libretexts.orgquora.com

In this compound, the positions on the ring are influenced as follows:

The cyano group at C2 directs incoming electrophiles to C4 and C6.

The nitro group at C5 directs to C1 and C3.

The sulfonyl chloride group at C1 directs to C3 and C5.

Given this, the most likely positions for electrophilic attack are C3 and C4, as they are meta to at least one of the powerful deactivating groups and not sterically hindered.

SubstituentElectronic EffectDirecting Effect
Cyano (-CN)Electron-withdrawingMeta-directing quora.com
Nitro (-NO2)Electron-withdrawingMeta-directing libretexts.org
Sulfonyl Chloride (-SO2Cl)Electron-withdrawingMeta-directing

Steric and Electronic Influences on Regioselectivity

The regioselectivity of electrophilic aromatic substitution is a delicate balance of steric and electronic factors. rsc.org The strong deactivating nature of all three substituents makes forcing conditions necessary for any electrophilic substitution to occur. The incoming electrophile will preferentially attack the least deactivated and least sterically hindered position.

The cumulative deactivating effect of the cyano, nitro, and sulfonyl chloride groups makes the benzene ring of this compound extremely electron-deficient. This significantly retards the rate of electrophilic aromatic substitution, making such reactions challenging to achieve under standard conditions.

Electron Transfer Processes and Electrochemical Reduction Pathways

The presence of the nitro group, a well-known electron acceptor, imparts interesting electrochemical properties to this compound. The molecule can participate in electron transfer processes, leading to its reduction.

The electrochemical reduction of nitro-substituted benzenesulfonyl chlorides has been studied, revealing complex pathways. scholaris.ca The reduction process often involves the initial formation of a radical anion. scholaris.ca For nitrobenzenes, electrochemical reduction can proceed through phenylhydroxylamine to aniline. nih.gov The specific reduction potential and the nature of the products are highly dependent on the solvent, electrode material, and the presence of other substituents on the aromatic ring. scholaris.ca

In the case of this compound, the reduction can occur at both the nitro group and the sulfonyl chloride group. The relative ease of reduction of these two groups will determine the initial products. It is plausible that the nitro group undergoes a one-electron reduction to form a nitro radical anion. The sulfonyl chloride group can also be reduced, leading to the cleavage of the sulfur-chlorine bond. The interplay between these reduction pathways can lead to a variety of products, and the exact mechanism is likely to be complex.

Studies on related nitro-substituted benzenesulfonyl chlorides have shown that the position of the nitro group influences the reduction mechanism. scholaris.ca For instance, the reduction of 2-nitrobenzenesulfonyl chloride involves a two-electron transfer as the rate-determining step. scholaris.ca The reduction of nitroaromatic compounds can lead to the formation of various products depending on the reaction conditions. researchgate.netnih.gov

ProcessDescriptionPotential Products
Electron Transfer Acceptance of one or more electrons by the molecule.Radical anions, dianions.
Electrochemical Reduction Reduction of functional groups at an electrode surface.Amines (from nitro group reduction), sulfinates (from sulfonyl chloride reduction). scholaris.canih.gov

Dissociative Electron Transfer Mechanisms

The reduction of benzenesulfonyl chlorides typically proceeds via a dissociative electron transfer (ET) pathway, where the addition of an electron leads to the cleavage of the sulfur-chlorine (S-Cl) bond. scholaris.ca However, the precise timing of these events can vary, leading to different mechanistic models.

In many cases, particularly for benzenesulfonyl chlorides with ortho- or para-electron-withdrawing substituents, the electrochemical reduction follows a concerted mechanism. researchgate.netcdnsciencepub.com In this pathway, the electron transfer from the electrode to the molecule and the cleavage of the S-Cl bond occur in a single, simultaneous step. researchgate.net This process for compounds like 2-nitrobenzenesulfonyl chloride and 4-nitrobenzenesulfonyl chloride is described as a "sticky" dissociative mechanism. scholaris.caresearchgate.netcdnsciencepub.com This term signifies that even though the bond breaks concertedly, strong in-cage interactions persist between the fragments formed immediately after cleavage. researchgate.netacs.org

The driving force for this concerted pathway is associated with the effective overlap between the π* orbital of the benzene ring and the σ* orbital of the S-Cl bond. researchgate.net This overlap facilitates the direct population of the antibonding orbital of the S-Cl bond upon electron addition, leading to its immediate rupture. For this compound, the presence of the cyano group in the ortho position and the nitro group in the meta position (relative to the sulfonyl chloride) suggests a strong propensity for this concerted mechanism, analogous to other ortho-substituted derivatives. cdnsciencepub.com

The concerted cleavage of the S-Cl bond results in the formation of an arylsulfinyl radical (ArSO₂•) and a chloride anion (Cl⁻). researchgate.net In the "sticky" dissociative mechanism, these two species are formed in close proximity within the solvent cage, leading to strong interactions between them. researchgate.netacs.org

The stability of the resulting arylsulfinyl radical is a crucial factor. For compounds with ortho- and para-nitro substituents, the radical is stabilized through resonance, which facilitates the dissociation of the reduced molecule. scholaris.caresearchgate.net This "through resonance" stability contributes to the favorability of the concerted dissociation pathway. researchgate.net The presence of strong electron-withdrawing groups, such as the nitro and cyano groups in this compound, is expected to enhance these interactions and stabilize the resulting radical. acs.org

Stepwise Electron Transfer Mechanisms and Radical Anion Intermediates

In contrast to the concerted process, a stepwise mechanism involves two distinct events. First, the arylsulfonyl chloride molecule accepts an electron to form a discrete, transient radical anion intermediate (ArSO₂Cl•⁻). scholaris.caresearchgate.netcdnsciencepub.com This intermediate has a finite lifetime before it undergoes the second step: the cleavage of the S-Cl bond to yield the arylsulfinyl radical and a chloride anion. cdnsciencepub.com

This stepwise pathway is observed in cases where the radical anion is sufficiently stable. For instance, the electrochemical reduction of 3-nitrobenzenesulfonyl chloride proceeds through this mechanism. scholaris.caresearchgate.netcdnsciencepub.com The stability of the intermediate is attributed to the localization of the unpaired electron (the Singly Occupied Molecular Orbital, or SOMO) primarily on the nitrophenyl group rather than the S-Cl bond, which disfavors immediate cleavage. cdnsciencepub.com

FeatureConcerted ("Sticky" Dissociative) MechanismStepwise Mechanism
Initial Event Simultaneous electron transfer and S-Cl bond cleavageFormation of a stable radical anion intermediate
Intermediates None (a radical/anion cluster is formed post-cleavage)A distinct radical anion (ArSO₂Cl•⁻)
Governing Factor Overlap of π* and σ*(S-Cl) orbitalsStability of the radical anion intermediate
Example Compound 2-Nitrobenzenesulfonyl chloride, 4-Nitrobenzenesulfonyl chloride3-Nitrobenzenesulfonyl chloride

Role of Substituent Position in Determining Reduction Mechanism

The position of substituents on the phenyl ring is a critical determinant of whether the reduction proceeds via a concerted or stepwise mechanism. scholaris.caresearchgate.net The key difference lies in the electronic structure of the molecule upon receiving an electron.

Ortho and Para Substituents: For compounds with nitro groups at the 2- (ortho) or 4- (para) position, the SOMO of the reduced form is located mainly on the S-Cl group. cdnsciencepub.com This localization of electron density into the S-Cl antibonding orbital promotes immediate, concerted bond cleavage. researchgate.netcdnsciencepub.com Therefore, this compound, with its ortho-cyano group, is expected to follow this concerted path.

Meta Substituents: For 3-nitrobenzenesulfonyl chloride, the SOMO is located on the nitrophenyl group itself. cdnsciencepub.com This allows for the formation of a relatively stable radical anion intermediate, as the added electron does not directly populate the S-Cl σ* orbital. The bond cleavage is therefore a subsequent, separate step. cdnsciencepub.com

This demonstrates that the substituent's ability to engage in resonance and influence the distribution of electron density dictates the favored reduction pathway. researchgate.net

Autocatalysis in Electrochemical Reduction

An autocatalytic mechanism has been observed in the electrochemical reduction of some nitro-substituted benzenesulfonyl chlorides, specifically the 3-nitro and 4-nitro isomers. scholaris.caresearchgate.netcdnsciencepub.com This process occurs when the product of the initial two-electron reduction, the sulfinate anion (ArSO₂⁻), reacts with the parent sulfonyl chloride (ArSO₂Cl) in a nucleophilic substitution. cdnsciencepub.com This reaction forms a diaryl disulfone (ArSO₂SO₂Ar). scholaris.cacdnsciencepub.com

However, this autocatalytic process is notably absent in the reduction of 2-nitrobenzenesulfonyl chloride. scholaris.caresearchgate.netcdnsciencepub.com The steric hindrance caused by the bulky nitro group at the ortho position prevents the necessary nucleophilic attack of the sulfinate anion on the parent molecule, thus inhibiting the formation of the diaryl disulfone. scholaris.caresearchgate.netcdnsciencepub.com By analogy, the presence of the ortho-cyano group in this compound is expected to similarly impede this autocatalytic pathway due to steric hindrance. cdnsciencepub.com

CompoundPeak Potential (Ep1 V)MechanismAutocatalysis Observed
2-Nitrobenzenesulfonyl chloride-0.63ConcertedNo (Steric Hindrance)
3-Nitrobenzenesulfonyl chloride-0.71StepwiseYes
4-Nitrobenzenesulfonyl chloride-0.43ConcertedYes

Data sourced from a study on nitro-substituted benzenesulfonyl chlorides. scholaris.ca

Radical-Mediated Transformations

The arylsulfinyl radical (ArSO₂•) generated during the electrochemical reduction is a reactive intermediate capable of participating in various subsequent chemical reactions. These radical-mediated transformations are of significant interest in organic synthesis.

One such transformation involves the reaction of sulfonyl radicals with unsaturated systems. For example, sulfonyl radicals generated from aryl sulfonyl chlorides under photochemical conditions have been shown to add to hexenenitriles. mdpi.com This reaction proceeds with the addition of the sulfonyl radical to the double bond, followed by a 1,4-cyano migration to form a stabilized benzyl (B1604629) radical, ultimately leading to the synthesis of trisubstituted alkenes. mdpi.com This highlights a potential pathway for the utilization of the radical intermediates produced from the reduction of this compound in further synthetic applications. mdpi.com

Photoredox Catalyzed Reactions Involving Sulfonyl Radicals

Visible-light photoredox catalysis has become a powerful method for generating radicals under mild conditions. cam.ac.uk Aromatic sulfonyl chlorides, including this compound, can be activated through a single-electron transfer (SET) mechanism to generate sulfonyl radicals. researchgate.net

In a typical catalytic cycle, a photocatalyst (PC), often an iridium or ruthenium complex, is excited by visible light to a long-lived triplet excited state (*PC). This excited state is a potent reductant and can donate an electron to the sulfonyl chloride. The resulting radical anion of the sulfonyl chloride then fragments, cleaving the sulfur-chlorine bond to release a chloride ion and the desired sulfonyl radical.

The generated 2-cyano-5-nitrobenzenesulfonyl radical is an electrophilic radical species that can participate in a variety of subsequent transformations. researchgate.net These include addition to alkenes and alkynes, as well as cross-coupling reactions. cam.ac.uk The efficiency of radical generation and subsequent reactions is dependent on the choice of photocatalyst, solvent, and light source. cam.ac.uk

Table 1: Typical Conditions for Photoredox Generation of Sulfonyl Radicals from Sulfonyl Chlorides

Parameter Condition Role
Photocatalyst fac-[Ir(ppy)₃], [Ir{dF(CF₃)ppy}₂(dtbpy)]PF₆, Ru(bpy)₃Cl₂ Absorbs visible light and initiates the SET process.
Light Source Blue LEDs (approx. 420-470 nm), Compact Fluorescent Lamp (CFL) Provides the energy to excite the photocatalyst.
Solvent Acetonitrile (MeCN), Dimethylformamide (DMF), Dichloromethane (B109758) (DCM) Solubilizes reactants and catalyst; can influence reaction efficiency.

| Additives | Amines (e.g., DMAP), Lewis acids | Can act as a sacrificial electron donor or co-catalyst. researchgate.netorganic-chemistry.org |

Allylic Sulfone Formation via Radical Addition-Elimination

The sulfonyl radicals generated from this compound can be trapped by alkenes to form C-S bonds. researchgate.net One important application is the synthesis of allylic sulfones, which are valuable synthetic intermediates. organic-chemistry.org The reaction with suitable allylic substrates proceeds through a radical addition-elimination mechanism.

The process begins with the addition of the 2-cyano-5-nitrobenzenesulfonyl radical to the double bond of an allylic compound (e.g., an allylic halide or alcohol derivative). This forms a radical intermediate which can then undergo elimination of a radical leaving group (such as a halogen atom) to yield the allylic sulfone product. This sequence allows for the net replacement of a leaving group with the sulfonyl moiety.

Alternatively, a hydrosulfonylation reaction can occur with 1,3-dienes, where the sulfonyl radical adds to the diene system. doaj.org Subsequent hydrogen atom abstraction by the resulting allylic radical intermediate furnishes the thermodynamically favored allylic sulfone. This catalyst-free method provides a direct route to allylic sulfones from simple starting materials. doaj.org

Reactivity of Cyano and Nitro Functional Groups in the this compound Framework

The aromatic ring of this compound is highly electron-deficient due to the strong withdrawing effects of the cyano, nitro, and sulfonyl chloride groups. This electronic nature dictates the reactivity of the nitro and cyano functionalities.

Denitrative Coupling Reactions of Nitroarenes Bearing Cyano and Sulfonyl Substituents

The nitro group, typically considered a spectator in many cross-coupling reactions, can act as a leaving group in "denitrative" coupling processes, particularly when attached to an electron-poor aromatic ring. nih.gov The presence of ortho- and para-directing electron-withdrawing groups, such as cyano and sulfonyl substituents, activates the C–NO₂ bond towards oxidative addition by a transition metal catalyst. acs.orgresearchgate.net

This activation makes this compound a suitable substrate for various transition-metal-catalyzed cross-coupling reactions where the nitro group is displaced. nih.gov Palladium- and rhodium-based catalysts have proven effective in mediating these transformations. acs.org These reactions provide a powerful method for C-C, C-O, and C-S bond formation, transforming the nitroarene into a range of functionalized products. acs.orgnsmsi.ir For example, denitrative Suzuki-Miyaura coupling with arylboronic acids can yield biaryl compounds. nih.gov

Table 2: Examples of Denitrative Cross-Coupling Reactions

Coupling Reaction Coupling Partner Catalyst System (Typical) Product Type
Suzuki-Miyaura Arylboronic acids Pd/BrettPhos Biaryls
Sonogashira Terminal alkynes Pd(en)(NO₃)₂/BrettPhos Aryl alkynes
Buchwald-Hartwig Amines, Amides Pd/NHC or BrettPhos Aryl amines/amides
Etherification Alcohols, Phenols RhCl(PPh₃)₃ or Pd complexes Diaryl ethers

| Thioetherification | Thiols | Copper or Palladium catalysts | Diaryl thioethers |

Strategic Applications of 2 Cyano 5 Nitrobenzene 1 Sulfonyl Chloride in Complex Organic Synthesis

Building Blocks for Sulfur-Containing Heterocycles and Fine Chemicals

While direct, specific literature examples of 2-cyano-5-nitrobenzene-1-sulfonyl chloride in the synthesis of sulfur-containing heterocycles are not extensively documented, its chemical nature as an activated benzenesulfonyl chloride makes it a viable candidate for such transformations. The presence of the ortho-cyano group and meta-nitro group significantly influences the electron density of the aromatic ring and the reactivity of the sulfonyl chloride moiety.

In principle, this compound can be utilized in cyclization reactions where the sulfonyl group is incorporated into a heterocyclic ring. For instance, reactions with appropriate difunctional nucleophiles could lead to the formation of various sulfur-containing ring systems. The general strategy would involve an initial reaction at the sulfonyl chloride group, followed by a subsequent intramolecular cyclization. The electron-withdrawing nature of the cyano and nitro groups would activate the aromatic ring towards nucleophilic aromatic substitution, a property that could be exploited in carefully designed synthetic pathways to build complex heterocyclic frameworks. The development of such methodologies would represent a valuable addition to the synthetic chemist's toolbox for accessing novel sulfur-containing fine chemicals.

Precursors for Sulfonamide and Sulfonyl Fluoride (B91410) Derivatives

The sulfonyl chloride group is a cornerstone functional group for the synthesis of sulfonamides and can be readily converted to the corresponding sulfonyl fluoride, a key moiety for "click chemistry."

The reaction of a sulfonyl chloride with a primary or secondary amine is a fundamental and widely employed method for the formation of a sulfonamide linkage (S-N bond). organic-chemistry.orglibretexts.org This reaction is robust and typically proceeds with high efficiency. This compound is an excellent substrate for this transformation, readily reacting with a diverse range of amines to produce the corresponding N-substituted 2-cyano-5-nitrobenzenesulfonamides.

The general reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. cbijournal.com The reaction conditions can be tailored based on the reactivity of the specific amine used.

A closely related compound, 5-chloro-2-nitrobenzenesulfonyl chloride, has been shown to react with ammonia (B1221849) water in a polar solvent to yield 5-chloro-2-nitrobenzenesulfonamide (B1348206) with high efficiency. google.com This serves as a strong precedent for the analogous reactivity of this compound. The resulting sulfonamides, bearing the cyano and nitro functionalities, are valuable intermediates for further synthetic elaboration, including reduction of the nitro group to an amine or hydrolysis of the cyano group to a carboxylic acid, thereby enabling the synthesis of complex molecules, particularly in the context of medicinal chemistry. sigmaaldrich.com

Table 1: Representative Sulfonamide Synthesis

Reactant 1 Reactant 2 Base Product
This compound Primary/Secondary Amine (R¹R²NH) Pyridine/Triethylamine N,N-R¹,R²-2-cyano-5-nitrobenzenesulfonamide
5-Chloro-2-nitrobenzenesulfonyl chloride Ammonia (NH₃) (excess) 5-Chloro-2-nitrobenzenesulfonamide google.com

Sulfonyl fluorides have emerged as superior alternatives to sulfonyl chlorides for certain applications, most notably in the realm of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. sigmaaldrich.com Sulfonyl fluorides exhibit a unique balance of stability and reactivity; they are generally more stable to hydrolysis and reduction than their chloride counterparts but react readily and chemoselectively with nucleophiles under specific activation conditions. sigmaaldrich.comnih.gov

The conversion of this compound to 2-cyano-5-nitrobenzene-1-sulfonyl fluoride can be achieved through nucleophilic substitution of the chloride with a fluoride ion. Common reagents for this transformation include alkali metal fluorides such as potassium fluoride (KF) or cesium fluoride (CsF), often in the presence of a phase-transfer catalyst.

The resulting 2-cyano-5-nitrobenzene-1-sulfonyl fluoride would be a valuable reagent for SuFEx reactions. This "click" reaction allows for the efficient and reliable connection of molecular fragments, which is highly desirable in drug discovery, chemical biology, and materials science. sigmaaldrich.com The high stability of the sulfonyl fluoride group allows it to be carried through multi-step syntheses, with the final SuFEx ligation step occurring late in the synthetic sequence.

Utilization in C-S Bond Forming Reactions and Synthesis of Sulfones

This compound is a valuable precursor for the construction of C-S bonds, leading to the formation of sulfones. Sulfones are an important class of compounds with applications in pharmaceuticals and materials science.

One major pathway to sulfones involves the reaction of the sulfonyl chloride with a carbon nucleophile, such as a Grignard reagent or an organolithium species, although this can be complicated by side reactions. A more controlled and widely used approach is the coupling of sulfonyl chlorides with organoboron reagents. For instance, arylsulfonyl chlorides can undergo copper-catalyzed C-S coupling reactions with arylboronic acids to furnish diaryl sulfones. mdpi.com This methodology could be applied to this compound to synthesize a range of unsymmetrical diaryl sulfones.

Alternatively, the sulfonyl chloride can be converted into a sulfinate salt, which can then be alkylated to produce sulfones. Another important strategy involves the use of sulfonyl hydrazides (sulfonhydrazides), derived from sulfonyl chlorides, which can act as sulfonyl sources in various C-S bond-forming reactions to yield sulfones. mdpi.com

Derivatization Strategies for Enhancing Molecular Complexity and Selectivity

The reactivity of the sulfonyl chloride group allows for various derivatization strategies to build more complex molecular architectures with high selectivity.

This compound can be readily converted into its corresponding sulfonhydrazide (also known as a sulfonyl hydrazide) by reaction with hydrazine (B178648) (H₂NNH₂). google.com This reaction is analogous to sulfonamide formation, with hydrazine acting as the nitrogen nucleophile.

The resulting 2-cyano-5-nitrobenzenesulfonohydrazide is a stable, crystalline solid that serves as a versatile synthetic intermediate. It can be further reacted with aldehydes or ketones to form sulfonhydrazones. These sulfonhydrazone derivatives are not merely inert products; they are valuable substrates in modern organic synthesis. For example, they are frequently employed as sulfonyl sources in denitrogenative C-S bond-forming reactions for the synthesis of sulfones. mdpi.com This two-step sequence—conversion of the sulfonyl chloride to a sulfonhydrazide and then to a sulfonhydrazone—provides a reliable and flexible route to sulfone-containing target molecules.

Applications in Functional Group Protection and Activation

The sulfonyl chloride moiety is a well-established functional group for the protection of amines. In the case of this compound, it is anticipated to react readily with primary and secondary amines to form stable sulfonamides. The presence of two strong electron-withdrawing groups, the nitro and cyano moieties, on the benzene (B151609) ring is expected to significantly influence the properties of the resulting sulfonamide.

This electronic functionalization makes the sulfur atom of the sulfonyl group highly electrophilic, facilitating a rapid and efficient reaction with amines. More importantly, these electron-withdrawing groups increase the acidity of the N-H proton in the resulting sulfonamide, which can be a key feature in its subsequent activation or deprotection.

The protection of an amine with this compound would proceed as follows:

R₂NH + this compound → 2-Cyano-5-nitro-N,N-dialkylbenzenesulfonamide + HCl

The activation of the resulting sulfonamide is a critical aspect. The electron-deficient nature of the aromatic ring would render the sulfonamide susceptible to nucleophilic aromatic substitution (SNAr) reactions, potentially allowing for the cleavage of the protecting group under specific conditions. For instance, treatment with a soft nucleophile like a thiol in the presence of a base is a common method for the deprotection of nitro-substituted sulfonamides.

Functional Group Protecting Group Deprotection Conditions (Hypothesized) Reference Analogy
Primary/Secondary Amine2-Cyano-5-nitrobenzenesulfonylThiophenol, K₂CO₃, DMFBased on nosyl group cleavage
Alcohol (as sulfonate ester)2-Cyano-5-nitrobenzenesulfonylReductive cleavage (e.g., Zn, H⁺)General sulfonate ester reactivity

Furthermore, the sulfonyl chloride can be used to activate hydroxyl groups by converting them into sulfonate esters. These sulfonates are excellent leaving groups in nucleophilic substitution and elimination reactions, thus "activating" the alcohol for a range of transformations.

Emerging Roles in Catalytic Transformations (e.g., Cross-Couplings, Denitrative Couplings)

The structure of this compound presents multiple handles for participation in catalytic cross-coupling reactions, a cornerstone of modern synthetic chemistry. The aryl chloride and the nitro group are both functionalities that can be leveraged in such transformations.

Cross-Coupling Reactions:

The carbon-chlorine bond can participate in a variety of palladium-, nickel-, or copper-catalyzed cross-coupling reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations. These reactions would allow for the formation of new carbon-carbon or carbon-heteroatom bonds at the C1 position of the benzene ring. The presence of the electron-withdrawing groups is expected to facilitate the oxidative addition step in many catalytic cycles.

Denitrative Couplings:

A more contemporary application lies in the use of the nitro group as a leaving group in "denitrative" coupling reactions. nih.gov This strategy has emerged as a powerful alternative to traditional cross-coupling reactions that rely on halide leaving groups. In these reactions, a transition metal catalyst, often palladium or nickel, facilitates the cleavage of the C-NO₂ bond and subsequent coupling with a suitable partner, such as a boronic acid (in a Suzuki-type reaction) or an amine (in a Buchwald-Hartwig-type amination). nih.gov

The electron-deficient nature of the aromatic ring in this compound would likely make the C-NO₂ bond susceptible to oxidative addition to a low-valent metal center, which is a key step in these catalytic cycles. nih.gov

Reaction Type Catalyst/Reagents (Representative) Coupling Partner (Example) Potential Product Type
Suzuki-Miyaura (Denitrative)Pd(OAc)₂, SPhos, K₃PO₄Arylboronic acidBiaryl sulfonyl chloride
Buchwald-Hartwig (Denitrative)Pd₂(dba)₃, BrettPhos, NaOtBuSecondary amineN-Aryl-N-alkylbenzenesulfonamide
Sonogashira (from Aryl-Cl)PdCl₂(PPh₃)₂, CuI, Et₃NTerminal alkyneAlkynyl-benzenesulfonyl chloride

It is important to note that the sulfonyl chloride group itself might not be stable under all cross-coupling conditions and could potentially react with nucleophilic reagents or be reduced. Careful selection of the reaction conditions would be crucial to achieve selective transformation at either the C-Cl or C-NO₂ position.

Computational and Theoretical Insights into 2 Cyano 5 Nitrobenzene 1 Sulfonyl Chloride

Reaction Mechanism Elucidation through Computational Modeling

No computational models detailing the reaction mechanisms involving 2-Cyano-5-nitrobenzene-1-sulfonyl chloride have been found.

Future computational studies would be necessary to generate the data required to populate these areas of inquiry. Such research would provide valuable insights into the molecule's reactivity, stability, and potential applications.

Transition State Characterization and Energetic Profiles

The primary reaction pathway for aryl sulfonyl chlorides with nucleophiles is nucleophilic substitution at the tetracoordinate sulfur atom. Computational and experimental studies on various arenesulfonyl chlorides have largely converged on a synchronous SN2-type mechanism, proceeding through a single, trigonal bipyramidal transition state. An alternative addition-elimination mechanism, which involves a stable pentacoordinate intermediate (a sulfurane), is generally considered less favorable for chloride leaving groups but has been shown to operate for fluoride (B91410) exchange reactions.

For this compound, the reaction with a nucleophile (Nu-) is expected to follow this SN2 pathway. The transition state would involve the nucleophile and the leaving chloride ion occupying the apical positions of the trigonal bipyramid, with the two sulfonyl oxygens and the ipso-carbon of the benzene (B151609) ring in the equatorial plane.

The energetic profile of this reaction is significantly influenced by the substituents on the aryl ring. The presence of the strongly electron-withdrawing ortho-cyano and meta-nitro groups dramatically lowers the energy of the transition state. These groups stabilize the accumulation of negative charge on the sulfonyl group in the transition state through strong inductive (-I) and mesomeric (-M) effects. This stabilization reduces the activation energy (ΔG‡) of the reaction, leading to a significantly faster reaction rate compared to unsubstituted benzenesulfonyl chloride.

Table 1: Conceptual Energetic Profile Parameters for Nucleophilic Substitution This table presents a conceptual comparison based on established chemical principles, not direct computational results for this compound.

Compound Substituent Effects Relative Activation Energy (ΔG‡) Transition State Stability
Benzenesulfonyl Chloride Reference (No effect) High Baseline
p-Nitrobenzenesulfonyl Chloride Strong electron-withdrawal Lower High
This compound Very strong electron-withdrawal (cumulative) Lowest Very High

Bond Dissociation Energies (e.g., S-Cl Bond)

The strength of the sulfur-chlorine covalent bond is a critical parameter in the chemistry of sulfonyl chlorides. The homolytic bond dissociation energy (BDE) represents the enthalpy change required to break the S-Cl bond, yielding a sulfonyl radical and a chlorine radical. For the parent benzenesulfonyl chloride, the S-Cl BDE has been experimentally measured to be approximately 295 kJ/mol.

For this compound, specific BDE values have not been reported. However, the influence of the substituents can be theoretically considered. The powerful electron-withdrawing nature of the cyano and nitro groups delocalizes electron density from the benzene ring and the sulfonyl moiety. This polarization can influence the bond strengths within the sulfonyl group. While the primary effect of these substituents is on the electrophilicity of the sulfur atom (an electronic effect relevant to heterolytic cleavage in substitution reactions), their impact on the homolytic BDE is less direct. It is plausible that the inductive withdrawal could slightly strengthen the S-Cl bond by altering the orbital energies, though without specific high-level calculations, this remains a hypothesis. The dominant role of these substituents is in facilitating reactions where the S-Cl bond is broken heterolytically.

Table 2: Comparison of S-Cl Bond Dissociation Energy (BDE)

Compound S-Cl BDE (kJ/mol) Note
Benzenesulfonyl Chloride ~295 Experimental Value
This compound Not Reported Predicted to be similar to or slightly higher than the parent compound due to inductive effects.

Prediction of Reactivity and Selectivity based on Electronic Descriptors

The reactivity of substituted aryl compounds can be quantitatively predicted using linear free-energy relationships, most notably the Hammett equation. The equation, log(k/k₀) = ρσ, relates the rate constant (k) of a substituted reactant to a reference reactant (k₀) through the substituent constant (σ) and the reaction constant (ρ). The substituent constant, σ, quantifies the electronic effect (inductive and resonance) of a substituent. Large positive σ values indicate strong electron-withdrawal, which stabilizes negative charge at the reaction center.

The reactivity of this compound is dictated by the electronic properties of the cyano and nitro groups. Both are potent electron-withdrawing groups, as evidenced by their large positive Hammett σ constants. The nitro group is at the meta position (σm = +0.71), and the cyano group is at the ortho position. While standard Hammett constants are not typically applied to ortho positions due to steric effects, the electronic influence is comparable to its para value (σp = +0.66).

The cumulative effect of these two groups makes the sulfur atom of the sulfonyl chloride group highly electron-deficient and thus extremely electrophilic. This heightened electrophilicity makes it exceptionally susceptible to attack by nucleophiles. The positive reaction constant (ρ = +2.02) observed for the chloride-chloride exchange reaction in a series of arenesulfonyl chlorides indicates that the reaction is accelerated by electron-withdrawing substituents that can stabilize the negative charge in the transition state. Given the large positive σ values for its substituents, this compound is predicted to be one of the most reactive compounds in this class.

Table 3: Hammett Substituent Constants (σ) for Relevant Groups

Substituent σmeta σpara Electronic Effect
Hydrogen (-H) 0.00 0.00 Reference
Methyl (-CH₃) -0.07 -0.17 Electron-donating
Nitro (-NO₂) +0.71 +0.78 Strongly electron-withdrawing
Cyano (-CN) +0.56 +0.66 Strongly electron-withdrawing

Comparative Theoretical Studies with Related Substituted Aryl Sulfonyl Chlorides

To place the reactivity of this compound in context, it is useful to compare it with other substituted aryl sulfonyl chlorides. The general order of reactivity in nucleophilic substitution reactions is governed by the electronic nature of the substituents on the aromatic ring. Electron-donating groups (like methyl or methoxy) decrease the electrophilicity of the sulfur atom and slow down the reaction. Conversely, electron-withdrawing groups (like nitro or halo- groups) increase the electrophilicity and accelerate the reaction.

Studies on the solvolysis and exchange reactions of various arenesulfonyl chlorides confirm this trend. For instance, p-nitrobenzenesulfonyl chloride is significantly more reactive than benzenesulfonyl chloride, which in turn is more reactive than p-toluenesulfonyl chloride (which contains an electron-donating methyl group).

Given that this compound possesses two powerful electron-withdrawing groups, its position in this reactivity series is predicted to be at the highest end. The combined inductive and resonance effects of the ortho-cyano and meta-nitro groups would render its sulfonyl group more electrophilic than that of a monosubstituted nitro- or cyano-benzenesulfonyl chloride.

Table 4: Predicted Relative Reactivity in Nucleophilic Substitution This table is a qualitative ranking based on the known electronic effects of substituents.

Compound Key Substituents Predicted Relative Rate (krel)
p-Toluenesulfonyl Chloride -CH₃ (para) << 1
Benzenesulfonyl Chloride -H 1
Benzenesulfonyl Chloride -Cl (para) > 1
p-Nitrobenzenesulfonyl Chloride -NO₂ (para) >> 1
This compound -CN (ortho), -NO₂ (meta) >>> 1 (Highest)

Advanced Analytical Methodologies for the Study of 2 Cyano 5 Nitrobenzene 1 Sulfonyl Chloride

Spectroscopic Characterization Techniques for Reaction Products

Spectroscopic methods are indispensable for the unambiguous determination of the molecular structure of newly synthesized compounds derived from 2-Cyano-5-nitrobenzene-1-sulfonyl chloride. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) provide detailed information on the connectivity of atoms and the elemental composition of a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural elucidation of organic molecules. For a typical reaction product, such as a sulfonamide formed from the reaction of this compound with a primary amine (e.g., benzylamine), both ¹H and ¹³C NMR spectra provide critical data for structural assignment.

The ¹H NMR spectrum reveals the chemical environment of protons. Protons on the aromatic ring of the 2-cyano-5-nitrobenzenesulfonamide (B13593282) moiety exhibit characteristic chemical shifts and coupling patterns influenced by the electron-withdrawing nitro (-NO₂) and cyano (-CN) groups. For instance, the proton situated between the sulfonyl chloride and nitro groups would appear at a significantly downfield shift. The protons from the amine portion of the molecule would provide additional structural confirmation.

The following table represents typical ¹H NMR data for a hypothetical reaction product, N-benzyl-2-cyano-5-nitrobenzenesulfonamide, dissolved in deuterated chloroform (B151607) (CDCl₃).

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-38.85d2.11H
H-48.50dd8.7, 2.11H
H-68.20d8.71H
NH6.50t (broad)5.91H
CH₂4.35d5.92H
Ar-H (benzyl)7.30-7.45m-5H
This interactive data table showcases representative NMR data for structural analysis.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is employed to determine the elemental formula of a compound by measuring its mass-to-charge ratio (m/z) with extremely high accuracy (typically to within 0.0001 atomic mass units). This technique distinguishes between compounds that have the same nominal mass but different elemental compositions.

For this compound, HRMS can confirm its elemental composition of C₇H₃ClN₂O₄S. The analysis would show the theoretical exact mass and the measured mass, with the minimal difference between them confirming the identity of the compound. Furthermore, the presence of chlorine is readily identified by its characteristic isotopic pattern, with peaks corresponding to ³⁵Cl and ³⁷Cl isotopes appearing in an approximate 3:1 ratio of intensity.

ParameterValue
Molecular FormulaC₇H₃ClN₂O₄S
Theoretical Exact Mass ([M+H]⁺, ³⁵Cl)245.9578
Measured Exact Mass ([M+H]⁺, ³⁵Cl)245.9575
Mass Difference (ppm)1.2
Theoretical Exact Mass ([M+H]⁺, ³⁷Cl)247.9549
This interactive data table illustrates how HRMS data is used for accurate mass determination.

Chromatographic Techniques for Separation and Purity Analysis

Chromatographic techniques are essential for separating the target compound from unreacted starting materials, byproducts, and other impurities. They are also vital for monitoring the progress of a reaction and for quantifying the purity of the final product.

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring and Purification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the analysis and purification of reaction mixtures. To monitor the conversion of this compound to a sulfonamide derivative, a reverse-phase HPLC method is typically developed. The progress of the reaction can be followed by observing the decrease in the peak area of the starting material and the corresponding increase in the peak area of the product over time.

A typical HPLC method would involve a C18 stationary phase column and a mobile phase gradient of water and an organic solvent, such as acetonitrile, often with an additive like formic acid to improve peak shape.

ParameterCondition
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient10% B to 90% B over 15 min
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Injection Volume10 µL
This interactive data table outlines a representative HPLC method for reaction analysis.

Quantitative NMR (QNMR) for Purity Determination

Quantitative NMR (QNMR) is a powerful primary method for determining the purity of a substance without the need for a specific reference standard of the analyte itself. The technique relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei generating that signal. sigmaaldrich.com By adding a known mass of a certified internal standard to a known mass of the analyte, the purity of the analyte can be calculated with high precision. sigmaaldrich.com

The purity is calculated using the following equation: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

Where:

I = Integral value of the signal

N = Number of protons for the integrated signal

MW = Molecular weight

m = mass

P = Purity of the standard

The following table provides a hypothetical example of a QNMR purity determination for a sulfonamide product derived from this compound, using maleic anhydride (B1165640) as the internal standard.

ParameterAnalyte (Sulfonamide)Standard (Maleic Anhydride)
Mass (m)15.20 mg5.15 mg
Molecular Weight (MW)317.31 g/mol 98.06 g/mol
Integrated Signal (I)3.452.00
Number of Protons (N)1H (aromatic proton)2H (olefinic protons)
Standard Purity (P_std)-99.9%
Calculated Purity (P_analyte) 98.5% -
This interactive data table demonstrates the calculation of purity using QNMR.

Mass Spectrometry-Based Detection Enhancement Strategies

The inherent reactivity and potential instability of sulfonyl chlorides like this compound can present challenges for direct analysis by mass spectrometry, particularly in complex matrices or at low concentrations. To overcome these issues, detection enhancement strategies are often employed.

A primary strategy involves chemical derivatization. The sulfonyl chloride moiety is highly electrophilic and can be readily converted into a more stable derivative, such as a sulfonamide, by reacting it with an amine (e.g., benzylamine). This derivatization serves two main purposes:

Stabilization: The resulting sulfonamide is significantly more stable than the sulfonyl chloride, preventing degradation in the solvent or during the ionization process.

Improved Ionization: The derivatizing agent can be chosen to include a functional group that enhances ionization efficiency in the mass spectrometer's source, leading to a stronger signal and lower detection limits.

For example, reacting the sulfonyl chloride with a derivatizing agent that contains a readily ionizable group can significantly improve signal intensity in electrospray ionization (ESI) mass spectrometry. This approach is particularly useful for trace-level analysis where maximizing sensitivity is critical.

Chemical Derivatization for Improved Ionization Efficiency (e.g., ESI-MS, GC-MS)

The analysis of sulfonyl chlorides like this compound by mass spectrometry (MS), particularly with electrospray ionization (ESI) or gas chromatography (GC), can be challenging due to their reactivity and potentially poor ionization efficiency. Chemical derivatization is a powerful strategy to overcome these limitations by converting the analyte into a more suitable form for analysis.

For ESI-MS, derivatization aims to introduce a readily ionizable functional group, thereby enhancing the analyte's response. While sulfonyl chlorides are themselves reactive, they can be derivatized post-reaction with a target molecule. For instance, if this compound is used to label a primary or secondary amine, the resulting sulfonamide can be more amenable to ESI-MS analysis.

In the context of GC-MS, derivatization is often necessary for non-volatile or thermally labile compounds. For a compound like this compound, direct GC-MS analysis could be problematic. A common derivatization approach for reactive chlorides involves reaction with an alcohol, such as 1-propanol, in the presence of a base like pyridine (B92270). rsc.org This converts the sulfonyl chloride into a more stable and volatile sulfonate ester, which can then be readily analyzed by GC-MS. rsc.org The derivatization conditions, including temperature and reagent concentration, would need to be optimized to ensure maximum recovery and a linear response over a range of analyte concentrations. rsc.org

Table 1: Potential Derivatization Strategies for this compound

Analytical TechniqueDerivatization StrategyDerivatizing Agent ExampleResulting ProductRationale
ESI-MS Post-reaction labeling of a target amine-SulfonamideIntroduction of a more stable and potentially more ionizable group.
GC-MS Conversion to a sulfonate ester1-Propanol in pyridine2-Cyano-5-nitrobenzenesulfonate esterIncreased volatility and thermal stability for GC analysis. rsc.org

Coordination Ion Spray-Mass Spectrometry for Neutral Analytes

Coordination Ion Spray-Mass Spectrometry (CIS-MS) is an innovative technique particularly useful for the analysis of neutral or weakly ionizing analytes. This method involves the addition of a metal salt, typically a silver salt such as silver tetrafluoroborate (B81430) (AgBF₄), to the analyte solution. During the ion spray process, the metal cation forms a coordination complex with the analyte, resulting in a charged species that can be readily detected by the mass spectrometer.

For a neutral molecule like a derivative of this compound, CIS-MS could offer a significant advantage. The cyano and nitro groups, as well as the sulfonyl moiety, possess lone pairs of electrons that could potentially coordinate with a silver cation (Ag⁺). This would result in the formation of a [M + Ag]⁺ adduct, where M is the analyte molecule. The detection of this adduct would allow for the sensitive and specific determination of the analyte's molecular weight.

The success of CIS-MS is dependent on several factors, including the choice of metal ion, the solvent system, and the instrumental parameters. The relative binding affinity of the analyte for the metal ion compared to other species in the solution is a critical factor.

Advanced In-Situ Monitoring Techniques for Reaction Kinetics and Mechanisms

Understanding the kinetics and mechanisms of reactions involving this compound is crucial for process optimization and control. Advanced in-situ monitoring techniques provide real-time data on the concentration of reactants, intermediates, and products without the need for sample extraction and quenching. This allows for a more accurate and detailed understanding of the reaction dynamics.

Spectroscopic methods are at the forefront of in-situ reaction monitoring. Techniques such as Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy can be employed using specialized probes that are immersed directly into the reaction vessel.

In-situ FTIR and Raman Spectroscopy: These techniques are sensitive to changes in the vibrational modes of molecules. For a reaction involving this compound, one could monitor the disappearance of the characteristic S-Cl stretching vibration and the appearance of new bands corresponding to the formation of the product. These techniques are particularly powerful for reactions in continuous flow systems, where they can provide insights into reaction intermediates and help to rapidly optimize reaction conditions.

In-situ NMR Spectroscopy: NMR provides detailed structural information and can be used to quantify multiple species simultaneously. By placing a flow tube within the NMR spectrometer, the reaction mixture can be continuously monitored. This would allow for the unambiguous identification and quantification of this compound, as well as any intermediates and the final product, providing a comprehensive kinetic profile of the reaction.

The data obtained from these in-situ techniques can be used to determine reaction rate constants, reaction orders, and activation energies, leading to a deeper understanding of the reaction mechanism.

Table 2: Applicable In-Situ Monitoring Techniques for Reactions of this compound

TechniquePrincipleInformation ObtainedAdvantages
In-situ FTIR Spectroscopy Vibrational spectroscopy (absorption of infrared light)Real-time concentration profiles of reactants, products, and intermediates.Non-destructive, applicable to a wide range of reactions, robust probes available.
In-situ Raman Spectroscopy Vibrational spectroscopy (inelastic scattering of monochromatic light)Complements FTIR, particularly for symmetric vibrations and aqueous systems.Less interference from water, can be used with fiber optic probes.
In-situ NMR Spectroscopy Nuclear magnetic resonanceDetailed structural information, simultaneous quantification of multiple species.Highly specific, provides unambiguous identification of compounds.

Q & A

Q. What are the standard synthetic routes for 2-cyano-5-nitrobenzene-1-sulfonyl chloride?

The compound is synthesized via chlorosulfonation of a nitro- and cyano-substituted aromatic precursor. A common method involves reacting the corresponding sulfonic acid derivative with thionyl chloride (SOCl₂) under reflux. For example, analogous sulfonyl chlorides (e.g., 2-chloro-4-fluoro-5-nitrobenzoyl chloride) are prepared by heating the precursor acid with SOCl₂ in benzene at reflux for 4 hours, followed by solvent distillation . Catalytic dimethylformamide (DMF) may accelerate the reaction by activating thionyl chloride.

Table 1: Reaction Conditions for Sulfonyl Chloride Synthesis

PrecursorReagentSolventTemperatureTimeYield
2-chloro-4-fluoro-5-nitrobenzoic acidSOCl₂BenzeneReflux4h85%
Nitro-substituted benzenesulfonic acidSOCl₂Toluene80°C6h70–90% (general method)

Q. How can researchers characterize this compound?

Characterization typically involves:

  • Spectroscopy :
  • ¹H/¹³C NMR : To confirm aromatic substitution patterns and cyano/nitro group placement.
  • IR : Peaks at ~1370 cm⁻¹ (S=O asymmetric stretching) and ~1180 cm⁻¹ (S=O symmetric stretching) confirm sulfonyl chloride functionality .
    • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., C₇H₂ClN₂O₄S: theoretical 260.93 g/mol).
    • X-ray Crystallography : For solid-state structure elucidation, as demonstrated for analogs like 5-chloro-2-fluoro-4-nitrobenzenesulfonyl chloride .

Q. What are the stability and storage requirements for this compound?

Sulfonyl chlorides are hygroscopic and prone to hydrolysis. Storage recommendations:

  • Temperature : 0–6°C in airtight containers to prevent moisture ingress .
  • Handling : Use inert atmospheres (argon/nitrogen) during synthesis. Stabilizers like molecular sieves may prolong shelf life.
  • Decomposition : Monitor for HCl release, which indicates degradation.

Advanced Research Questions

Q. How do substituent effects (cyano, nitro, sulfonyl chloride) influence reactivity in nucleophilic substitutions?

The electron-withdrawing nitro (-NO₂) and cyano (-CN) groups enhance the electrophilicity of the sulfonyl chloride moiety, facilitating reactions with nucleophiles (amines, alcohols). Comparative studies of structurally similar compounds (e.g., 2-chloro-5-cyanobenzene-1-sulfonyl chloride) show a reactivity hierarchy:

  • Nitro > Cyano > Halogens in activating the sulfonyl group . Table 2: Substituent Effects on Reactivity
CompoundSubstituentsRelative Reactivity (vs. Benzene)
2-Cyano-5-nitro--CN, -NO₂3.2×
5-Chloro-2-fluoro-4-nitro--Cl, -F, -NO₂2.8×

Q. What methodological strategies resolve contradictions in reported reaction yields?

Discrepancies in yields (e.g., 70% vs. 90%) often arise from:

  • Purity of precursors : Impurities in nitrobenzoic acid derivatives reduce efficiency.
  • Solvent choice : Polar aprotic solvents (DMF, NMP) improve reagent solubility but may promote side reactions.
  • Catalyst optimization : Trace DMF (0.5 mL) in SOCl₂ reactions increases acyl chloride formation . Systematic studies should vary one parameter at a time (e.g., solvent, temperature) and use HPLC/GC-MS to quantify intermediates.

Q. How can reaction conditions be optimized for sulfonamide derivative synthesis?

To synthesize sulfonamides:

  • Step 1 : React 2-cyano-5-nitrobenzenesulfonyl chloride with amines (1.2 eq.) in dichloromethane (DCM) at 0°C.
  • Step 2 : Neutralize excess HCl with a weak base (e.g., NaHCO₃).
  • Yield Optimization :
  • Use Schlenk techniques to exclude moisture.
  • For sterically hindered amines, extend reaction time to 24 hours .
    Example : Reaction with aniline derivatives achieves >80% yield under anhydrous conditions .

Data Contradiction Analysis

Q. Why do some studies report lower thermal stability for nitro-substituted sulfonyl chlorides?

Conflicting stability data may stem from:

  • Impurity profiles : Residual thionyl chloride or moisture accelerates decomposition.
  • Analytical methods : TGA (thermogravimetric analysis) vs. DSC (differential scanning calorimetry) can yield divergent results. Mitigation: Purify via recrystallization (e.g., hexane/ethyl acetate) and validate purity via melting point (mp) analysis (e.g., mp 74–76°C for 2-nitrobenzenesulfonyl chloride ).

Safety and Handling

Q. What safety protocols are critical for handling this compound?

  • PPE : Acid-resistant gloves, goggles, and fume hoods.
  • Spill Management : Neutralize with sodium bicarbonate or calcium carbonate.
  • Storage : Label containers with hazard codes (e.g., "Corrosive") and store separately from bases .

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